(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Overview
Description
JWH 081-d9: is a synthetic cannabinoid, specifically a deuterated form of JWH 081. It is categorized as a synthetic cannabinoid and is used primarily as an analytical reference standard. The compound is known for its interaction with cannabinoid receptors, particularly the CB1 and CB2 receptors. JWH 081-d9 is often used in forensic and research applications to quantify JWH 081 in various samples .
Scientific Research Applications
Chemistry: JWH 081-d9 is used as an internal standard in mass spectrometry and chromatography to quantify JWH 081 in various samples. It helps in the accurate measurement of the parent compound by providing a reference point .
Biology: In biological research, JWH 081-d9 is used to study the interaction of synthetic cannabinoids with cannabinoid receptors. It helps in understanding the binding affinity and selectivity of these compounds .
Medicine: Although not used directly in medicine, JWH 081-d9 aids in the research of potential therapeutic applications of synthetic cannabinoids. It helps in the development of new drugs targeting cannabinoid receptors .
Industry: In the forensic industry, JWH 081-d9 is used to detect and quantify synthetic cannabinoids in biological samples. It is crucial for drug testing and toxicology studies .
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 081-d9 involves the incorporation of deuterium atoms into the JWH 081 molecule. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of aniline derivatives with ketones.
Naphthoylation: The indole core is then naphthoylated using naphthoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of JWH 081-d9 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency
Chemical Reactions Analysis
Types of Reactions: JWH 081-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Comparison with Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but different binding affinity and selectivity for cannabinoid receptors.
JWH 210: A synthetic cannabinoid with a higher binding affinity for CB1 receptors compared to JWH 081-d9.
JWH 250: A synthetic cannabinoid with a different substitution pattern on the indole core
Uniqueness: JWH 081-d9 is unique due to its deuterated form, which provides stability and allows for precise quantification in analytical studies. Its specific binding affinity for CB1 receptors also distinguishes it from other synthetic cannabinoids .
Properties
IUPAC Name |
(4-methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-22(19-11-7-8-13-23(19)26)25(27)21-14-15-24(28-2)20-12-6-5-10-18(20)21/h5-8,10-15,17H,3-4,9,16H2,1-2H3/i1D3,3D2,4D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMPKJKGUQDHRM-ZYWCKPJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016387 | |
Record name | JWH 081-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1651833-49-6 | |
Record name | JWH 081-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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